molecular formula C10H10N2O2 B1408513 Ethyl 6-(cyanomethyl)nicotinate CAS No. 90915-33-6

Ethyl 6-(cyanomethyl)nicotinate

Cat. No.: B1408513
CAS No.: 90915-33-6
M. Wt: 190.2 g/mol
InChI Key: XBFIPBRBAAKJFI-UHFFFAOYSA-N
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Description

Ethyl 6-(cyanomethyl)nicotinate is a nicotinic acid derivative characterized by a cyanomethyl (-CH$_2$CN) substituent at the 6-position of the pyridine ring. Nicotinate esters are pivotal in medicinal chemistry due to their versatility as intermediates in synthesizing bioactive molecules. For example, ethyl nicotinate derivatives are frequently modified at the 6-position to enhance pharmacological properties such as metabolic stability, binding affinity, or solubility . The cyanomethyl group introduces a nitrile functionality, which is electron-withdrawing and may influence reactivity, stability, or interactions with biological targets compared to other substituents (e.g., halogens, carbamoyl groups) .

Properties

CAS No.

90915-33-6

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

ethyl 6-(cyanomethyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-4-9(5-6-11)12-7-8/h3-4,7H,2,5H2,1H3

InChI Key

XBFIPBRBAAKJFI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(C=C1)CC#N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: Bulky substituents (e.g., pyrimidinyl carbamoyl in 12m) increase molecular weight significantly (~392–441 g/mol), whereas simpler groups (e.g., -CN, -Cl) yield lighter compounds (~185–220 g/mol). The cyanomethyl group in this compound adds moderate bulk compared to -CN or -Cl.

Melting Points: Pyrimidinyl derivatives (e.g., 12c) exhibit higher melting points (227–228°C), likely due to hydrogen bonding via carbamoyl groups .

Biological Activities: Anti-fibrotic Activity: Pyrimidinyl carbamoyl derivatives (12m, 12q) show potent anti-fibrotic effects (IC$_{50}$ ~45 µM), attributed to their ability to inhibit collagen synthesis and hydroxyproline accumulation in hepatic stellate cells . Receptor Targeting: Chloronicotinates (e.g., Ethyl 6-chloronicotinate) are precursors for H3 antagonists, highlighting the role of halogens in receptor interactions . Cyanomethyl vs. Cyano: The cyanomethyl group’s -CH$_2$CN moiety may enhance metabolic stability compared to direct -CN substitution, as seen in prodrug design .

Pharmacokinetic Considerations

  • Partition Coefficients: Nitrile-containing compounds (e.g., Ethyl 6-cyanonicotinate) may exhibit higher lipophilicity than carbamoyl derivatives, affecting membrane permeability .

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